molecular formula C19H29NO5 B4002938 4-(2-butan-2-ylphenoxy)-N-prop-2-enylbutan-1-amine;oxalic acid

4-(2-butan-2-ylphenoxy)-N-prop-2-enylbutan-1-amine;oxalic acid

Cat. No.: B4002938
M. Wt: 351.4 g/mol
InChI Key: DLCFXFKZHJOTCX-UHFFFAOYSA-N
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Description

4-(2-butan-2-ylphenoxy)-N-prop-2-enylbutan-1-amine;oxalic acid is a useful research compound. Its molecular formula is C19H29NO5 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[4-(2-sec-butylphenoxy)butyl]-2-propen-1-amine oxalate is 351.20457303 g/mol and the complexity rating of the compound is 301. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxidation and Proton-Coupled Electron Transfer

The study of one-electron oxidation processes in hydrogen-bonded phenols, such as 2-(aminodiphenylmethyl)-4,6-di-tert-butylphenol, revealed that oxidation results in the formation of phenoxyl radicals through a concerted proton-coupled electron transfer mechanism. This research underscores the significance of intramolecular interactions in influencing the oxidation pathways and the stability of resulting radicals, which could have implications for the oxidative stability and degradation pathways of N-[4-(2-sec-butylphenoxy)butyl]-2-propen-1-amine oxalate in various chemical environments (Rhile & Mayer, 2004).

Hydrogen Bonded Networks in Organic Amine Oxalates

Research on the hydrogen bonded structures in organic amine oxalates, including those related to sec-butylamine, provides insights into the diverse hydrogen-bonded networks these compounds can form. Understanding these structural aspects is crucial for predicting the solubility, stability, and reactivity of N-[4-(2-sec-butylphenoxy)butyl]-2-propen-1-amine oxalate in different solvents and conditions, which is vital for its application in scientific research (Vaidhyanathan, Natarajan, & Rao, 2002).

Mixed-Function Amine Oxidase Activity

The study of mixed-function amine oxidases isolated from pig liver microsomes, which catalyze the NADPH- and oxygen-dependent N-oxidation of lipid-soluble sec- and tert-amines, highlights the potential enzymatic interactions and metabolic pathways involving N-[4-(2-sec-butylphenoxy)butyl]-2-propen-1-amine oxalate. These findings are crucial for understanding the metabolic fate and potential bioactivity of this compound in biological systems (Ziegler & Mitchell, 1972).

Photochemistry of Organophosphorus Compounds

The photochemistry of organophosphorus compounds, such as butamifos, which undergoes photoinduced intramolecular oxygen transfer, offers parallels to potential photostability and photochemical reactivity studies of N-[4-(2-sec-butylphenoxy)butyl]-2-propen-1-amine oxalate. Understanding these photochemical behaviors is essential for assessing the stability of this compound under light exposure, which is relevant for its handling and storage in research settings (Katagi, 1993).

Properties

IUPAC Name

4-(2-butan-2-ylphenoxy)-N-prop-2-enylbutan-1-amine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO.C2H2O4/c1-4-12-18-13-8-9-14-19-17-11-7-6-10-16(17)15(3)5-2;3-1(4)2(5)6/h4,6-7,10-11,15,18H,1,5,8-9,12-14H2,2-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCFXFKZHJOTCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OCCCCNCC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.